molecular formula C22H18F2N4O B10928091 N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928091
M. Wt: 392.4 g/mol
InChI Key: QKBIETCYLVWNKO-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as hydrazines and pyridine derivatives.

    Introduction of the fluorophenyl groups: This step often involves nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the aromatic rings.

    Carboxamide formation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-(3-chloro-4-methylphenyl)-1-(4-chlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the specific arrangement of fluorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C22H18F2N4O

Molecular Weight

392.4 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18F2N4O/c1-12-4-7-16(11-19(12)24)26-22(29)18-10-13(2)25-21-20(18)14(3)27-28(21)17-8-5-15(23)6-9-17/h4-11H,1-3H3,(H,26,29)

InChI Key

QKBIETCYLVWNKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)F)C)F

Origin of Product

United States

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